28-Epirapamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

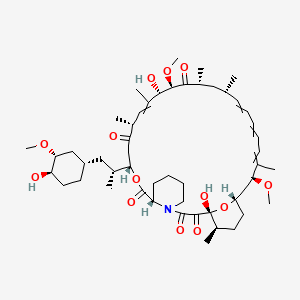

2D Structure

Properties

IUPAC Name |

(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-OGLZFCPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 28-Epirapamycin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative data and detailed experimental protocols for 28-Epirapamycin are not extensively available in public literature. This guide infers its mechanism of action from its parent compound, rapamycin, due to their structural similarity. The provided data and protocols are for rapamycin and serve as a robust framework for investigating this compound.

Executive Summary

This compound is a semisynthetic derivative of the macrolide antibiotic rapamycin. Like its parent compound, this compound is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. Its mechanism of action is centered on the formation of a ternary complex with the immunophilin FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This allosteric inhibition specifically targets mTOR Complex 1 (mTORC1), leading to the downstream suppression of protein synthesis and induction of cell cycle arrest and autophagy. This technical guide delineates the molecular interactions and cellular consequences of this compound's engagement with the mTOR signaling pathway, providing a foundational understanding for its application in research and drug development.

Core Mechanism of Action: Inhibition of the mTOR Pathway

The primary mechanism of action of this compound, analogous to rapamycin, involves a multi-step process culminating in the specific inhibition of mTORC1.

-

Cellular Entry and Binding to FKBP12: Upon entering the cell, this compound binds to the ubiquitously expressed intracellular receptor, FKBP12. This binding event forms a high-affinity binary complex.

-

Formation of the Ternary Complex: The this compound-FKBP12 complex then acts as the active inhibitory molecule. It specifically recognizes and binds to the FRB domain of mTOR. This interaction forms a stable ternary complex: mTOR-FKBP12-28-Epirapamycin.

-

Allosteric Inhibition of mTORC1: The formation of this ternary complex does not directly obstruct the catalytic kinase domain of mTOR. Instead, it allosterically inhibits the function of mTORC1, one of the two distinct mTOR complexes. This inhibition is highly specific to mTORC1, with minimal acute effects on mTOR Complex 2 (mTORC2).

-

Downstream Signaling Consequences: Inhibition of mTORC1 disrupts its ability to phosphorylate key downstream effectors, primarily:

-

Ribosomal protein S6 kinase (S6K): Dephosphorylation of S6K leads to a reduction in ribosome biogenesis and protein synthesis.

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent mRNA translation.

-

The net effect of these actions is a potent suppression of cell growth, proliferation, and the induction of autophagy.

Quantitative Data (Rapamycin)

The following table summarizes key quantitative metrics for the interaction of rapamycin with its molecular targets. These values provide a benchmark for the expected potency of this compound.

| Parameter | Target | Value | Cell Line/Assay Condition | Reference |

| IC50 | mTOR | ~0.1 nM | HEK293 cells | [1] |

| Ki | FKBP12 | Nanomolar to low micromolar range | Fluorescence Polarization Assay | [2][3] |

Key Signaling Pathway

The following diagram illustrates the mTORC1 signaling pathway and the point of inhibition by the this compound-FKBP12 complex.

Caption: The mTORC1 signaling pathway is inhibited by the this compound-FKBP12 complex.

Experimental Protocols

Western Blotting for mTORC1 Signaling Analysis

This protocol details the methodology to assess the phosphorylation status of mTORC1 downstream effectors, S6K1 and 4E-BP1, upon treatment with an mTOR inhibitor.

Objective: To quantify the inhibition of mTORC1 activity by measuring the phosphorylation of its substrates.

Workflow Diagram:

Caption: Workflow for Western blot analysis of mTORC1 signaling.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF-7) at an appropriate density. Once attached, treat with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (e.g., anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total protein controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Fluorescence Polarization Assay for FKBP12 Binding

This protocol describes a competitive binding assay to determine the affinity of this compound for FKBP12.[2][4]

Objective: To measure the binding affinity (Ki or IC50) of this compound to FKBP12.

Workflow Diagram:

Caption: Workflow for Fluorescence Polarization binding assay.

Methodology:

-

Reagent Preparation: Prepare solutions of purified recombinant human FKBP12, a fluorescently labeled high-affinity FKBP12 ligand (tracer), and a dilution series of the unlabeled competitor (this compound).

-

Assay Setup: In a microplate, combine a fixed concentration of FKBP12 and the fluorescent tracer with the serial dilutions of this compound. Include controls for no competitor (maximum polarization) and no FKBP12 (minimum polarization).

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is predicated on its high-affinity interaction with FKBP12 and the subsequent allosteric inhibition of mTORC1. This targeted disruption of a central signaling node in cell growth and metabolism underscores its potential as a valuable tool in both basic research and therapeutic development. The experimental frameworks provided herein offer robust methods for the detailed characterization of its biochemical and cellular activities. Further investigation is warranted to delineate any subtle differences in the activity of this compound compared to rapamycin, which may present unique therapeutic opportunities.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creating diverse target-binding surfaces on FKBP12: synthesis and evaluation of a rapamycin analogue library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

28-Epirapamycin Structure-Activity Relationship: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide natural product, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. Its complex structure has been the subject of extensive medicinal chemistry efforts to generate analogs with improved pharmacokinetic and pharmacodynamic properties. One such analog, 28-epirapamycin, is the epimer of rapamycin at the C-28 position. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its chemical synthesis, biological activity, and the experimental methodologies used for its characterization. Due to a notable gap in publicly available quantitative data for this compound, this guide also outlines the necessary experimental protocols to fully elucidate its pharmacological profile and presents a prospective SAR analysis based on the well-established interactions of rapamycin.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy status to control a vast array of cellular processes.[1] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, metabolic disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.

Rapamycin exerts its inhibitory effect through a unique mechanism of action. It first forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTORC1 complex.[2]

This compound is a stereoisomer of rapamycin, differing only in the stereochemistry at the C-28 hydroxyl group.[3] As a known impurity found in rapamycin preparations, understanding its biological activity is crucial for quality control and for a complete understanding of the SAR of the rapamycin scaffold. This guide delves into the known aspects of this compound's chemistry and biology and provides a framework for its further investigation.

Structure-Activity Relationship of Rapamycin at the C-28 Position

The C-28 hydroxyl group of rapamycin is located in a region of the molecule that is not directly involved in the primary binding interactions with FKBP12. The key binding pharmacophore of rapamycin is primarily composed of the pipecolate ring and the adjacent diketo-amide region. However, the C-28 position is part of the "effector face" of the rapamycin-FKBP12 complex, which is responsible for the interaction with the FRB domain of mTOR. Therefore, alterations at this position can significantly impact the formation and stability of the ternary complex and, consequently, the inhibitory activity.

The Role of the C-28 Hydroxyl Group in Rapamycin Activity

-

Disrupt Hydrogen Bonding: The natural configuration of the C-28 hydroxyl may be optimal for forming a key hydrogen bond with a residue in the FRB domain. A change in its stereochemistry could weaken or abolish this interaction, leading to a decrease in the affinity of the rapamycin-FKBP12 complex for mTOR.

-

Induce Steric Hindrance: The altered position of the hydroxyl group in this compound might introduce steric clashes with nearby amino acid residues in the FRB domain, further destabilizing the ternary complex.

-

Alter Conformational Dynamics: The stereochemistry at C-28 can influence the overall conformation of the macrolide ring, which may indirectly affect the presentation of the binding domains to FKBP12 and mTOR.

Quantitative Data (Prospective)

A comprehensive understanding of the SAR of this compound requires quantitative biological data. The following tables illustrate the type of data that is essential for a direct comparison with rapamycin. Currently, specific values for this compound are not available in the cited literature.

Table 1: Comparative In Vitro Inhibitory Activity

| Compound | Target | Assay | IC50 (nM) | Reference |

| Rapamycin | mTOR | HEK293 cells | 0.1 | [4] |

| This compound | mTOR | - | Data not available | - |

Table 2: Comparative Binding Affinity

| Compound | Target | Assay | Ki (nM) | Reference |

| Rapamycin | FKBP12 | Fluorescence Polarization | Value varies by study | [5] |

| This compound | FKBP12 | - | Data not available | - |

Synthesis of this compound

This compound can be synthesized from rapamycin through selective epimerization. This process typically involves the use of a catalyst that can facilitate a retro-aldol/aldol reaction sequence, leading to the inversion of the stereocenter at C-28.

Experimental Protocols

To determine the biological activity of this compound and establish a clear SAR, a series of key experiments are required. The following are detailed protocols for essential assays.

mTOR Inhibition Assay (In-Cell Western Assay)

This assay quantifies the inhibition of mTORC1 signaling by measuring the phosphorylation of a downstream target, such as the S6 ribosomal protein.

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in 96-well or 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and rapamycin (as a positive control) for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells and determine the total protein concentration for normalization.

-

Immunostaining: Perform an in-cell Western blot by incubating the fixed and permeabilized cells with primary antibodies specific for total S6 and phosphorylated S6 (p-S6).

-

Detection: Use fluorescently labeled secondary antibodies to detect the primary antibodies.

-

Data Analysis: Quantify the fluorescence intensity for both total S6 and p-S6. Normalize the p-S6 signal to the total S6 signal and calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

FKBP12 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the affinity of a compound for FKBP12.

-

Reagents: Recombinant human FKBP12, a fluorescently labeled ligand that binds to FKBP12 (e.g., a fluorescent derivative of FK506), and the test compounds (this compound and rapamycin).

-

Assay Setup: In a microplate, combine a fixed concentration of FKBP12 and the fluorescent ligand with varying concentrations of the test compounds.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. The binding of the fluorescent ligand to FKBP12 results in a high polarization value. Displacement by a test compound leads to a decrease in polarization.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay determines the effect of a compound on the proliferation of cancer cell lines that are sensitive to mTOR inhibition.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and rapamycin for 48-72 hours.

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the resulting formazan crystals and measure the absorbance.

-

CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling and the point of intervention for rapamycin and its analogs.

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Workflow for mTOR Inhibition Assay

The following diagram outlines the key steps in an in-cell Western assay to determine mTOR inhibition.

Caption: Workflow for determining mTOR inhibition using an in-cell Western assay.

Conclusion and Future Directions

This compound represents an important chemical entity for a comprehensive understanding of the structure-activity relationship of rapamycin. While its existence as an epimer at a potentially crucial position for mTOR binding is known, a significant gap exists in the public domain regarding its quantitative biological activity. The prospective SAR analysis suggests that the epimerization at C-28 is likely to reduce its inhibitory potency due to potential disruption of key interactions with the FRB domain of mTOR.

To confirm this hypothesis and to fully characterize this compound, the experimental protocols detailed in this guide should be performed. The resulting data will not only provide a definitive measure of its mTOR inhibitory activity and FKBP12 binding affinity but will also offer valuable insights for the rational design of future rapamycin analogs with tailored pharmacological profiles. For researchers in drug development, a thorough characterization of such impurities is also a critical aspect of ensuring the quality and consistency of rapamycin-based therapeutics.

References

- 1. This compound | 253431-35-5 | DKA43135 | Biosynth [biosynth.com]

- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 28-Epi-Rapamycin | CAS No- 253431-35-5 | Simson Pharma Limited [simsonpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

28-Epirapamycin as a Rapamycin Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (sirolimus) is a macrolide compound with potent immunosuppressive and antiproliferative properties, primarily mediated through the inhibition of the mechanistic Target of Rapamycin (mTOR). The purity of rapamycin is critical for its therapeutic efficacy and safety. 28-Epirapamycin, a stereoisomer of rapamycin, is a known process-related impurity and degradation product. This technical guide provides a comprehensive overview of this compound, including its formation, characterization, analytical detection, and biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing, quality control, and research of rapamycin and its analogues.

Introduction

Rapamycin, produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy in organ transplantation and has found applications in oncology and the treatment of certain rare diseases. Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). The intricate structure of rapamycin, with its multiple chiral centers, makes it susceptible to the formation of various isomers during its production and storage.

One such critical impurity is this compound, which differs from rapamycin only in the stereochemistry at the C-28 position. The presence of this epimer can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its detection, quantification, and control are imperative.

Chemical Properties and Formation

This compound shares the same molecular formula and mass as rapamycin. However, the different spatial arrangement of the hydroxyl group at the C-28 position can influence its physicochemical properties and biological activity.

| Property | Value | Reference |

| Chemical Name | (1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,28S,30S,32S,35R)-1,18-Dihydroxy-12-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2-propanyl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,28-triene-2,3,10,13,14-pentone | [1] |

| CAS Number | 253431-35-5 | [1] |

| Molecular Formula | C₅₁H₇₉NO₁₃ | [1] |

| Molecular Weight | 914.2 g/mol | [1] |

Formation and Synthesis

This compound can be formed through epimerization of rapamycin under certain conditions. One documented method for the selective synthesis of this compound involves a retroaldol/aldol mechanism mediated by titanium tetraisopropoxide under mild conditions. This process suggests that conditions favoring retro-aldol reactions, such as the presence of certain metal ions or basic/acidic conditions, could potentially lead to the formation of this impurity during manufacturing or storage.

Forced degradation studies of rapamycin have also identified this compound as a potential degradation product, highlighting the importance of controlled storage conditions to maintain the stereochemical integrity of rapamycin.[2]

Biological Activity

Despite the subtle structural difference, this compound exhibits potent biological activity. It is a potent and specific inhibitor of mTOR, with a reported IC₅₀ of 0.1 nM in HEK293 cells. This inhibitory activity is comparable to that of rapamycin itself, indicating that the stereochemistry at the C-28 position may not be critical for its interaction with the FKBP12-mTOR complex. However, the full pharmacological and toxicological profiles of this compound have not been as extensively studied as those of rapamycin. The presence of this equipotent isomer as an impurity necessitates its careful control to ensure consistent product efficacy.

The mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin and, by extension, this compound, primarily inhibit mTORC1.

Analytical Methodologies

The structural similarity between rapamycin and this compound presents a significant analytical challenge. Chromatographic techniques are essential for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

A specific reverse-phase HPLC method has been described for the separation of rapamycin from its impurities, including this compound.

Experimental Protocol: HPLC Separation of Rapamycin and this compound

-

Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 105 mm, 3.0 µm).

-

Mobile Phase A: Methanol:Acetonitrile:Water (e.g., 0-5 : 15-20 : 75-80 v/v/v).

-

Mobile Phase B: Methanol:Acetonitrile (e.g., 40-50 : 50-60 v/v).

-

Elution Mode: Gradient elution. A typical gradient could be:

-

0-15 min: 60% Mobile Phase A, 40% Mobile Phase B

-

15.1-30 min: 50% Mobile Phase A, 50% Mobile Phase B

-

30.1-50 min: 45% Mobile Phase A, 55% Mobile Phase B

-

50.1-60 min: 40% Mobile Phase A, 60% Mobile Phase B

-

-

Flow Rate: 0.8-1.2 mL/min (typically 1.0 mL/min).

-

Column Temperature: 45-55 °C (typically 50 °C).

-

Detection Wavelength: 275-280 nm.

-

Injection Volume: 10-25 µL.

-

Sample Concentration: 0.4-1.0 mg/mL in a suitable diluent (e.g., methanol).

This method has been shown to effectively separate this compound from rapamycin and other process impurities with a resolution of greater than 1.2.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Proposed Experimental Protocol: LC-MS/MS Quantification of this compound

-

Sample Preparation: Protein precipitation of the sample matrix (if applicable) followed by dilution.

-

LC System: A UHPLC system is recommended for optimal resolution.

-

Chromatographic Column: A sub-2 µm particle size C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Rapamycin/28-Epirapamycin: The precursor ion would be the [M+NH₄]⁺ adduct at m/z 931.5. A characteristic product ion for quantification would be m/z 864.4. A second, qualifying transition should also be monitored.

-

Internal Standard: A stable isotope-labeled rapamycin or a structurally similar analogue.

-

Note: Method development and validation would be required to establish optimal collision energies, cone voltages, and other instrument parameters.

Isolation and Characterization

Preparative HPLC can be employed for the isolation of this compound for use as a reference standard and for further characterization. The isolated impurity should be characterized using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the epimeric nature of the impurity by identifying shifts in the signals of protons and carbons around the C-28 chiral center.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) will provide fragmentation patterns. While the fragmentation of this compound is expected to be very similar to that of rapamycin, subtle differences may exist.

Regulatory Perspective and Quality Control

The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory agencies such as the FDA and EMA. While specific limits for this compound are not publicly detailed in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) for rapamycin, any impurity present above the identification threshold (typically 0.10%) must be identified, and if present at higher levels, qualified through toxicological studies. Given that this compound is a stereoisomer with comparable biological activity to the active pharmaceutical ingredient (API), its levels should be carefully monitored and controlled to ensure consistent product quality and performance.

Conclusion

This compound is a critical impurity of rapamycin that requires diligent control throughout the drug development and manufacturing process. Its formation through epimerization underscores the importance of understanding the chemical stability of rapamycin under various conditions. The potent mTOR inhibitory activity of this compound, comparable to that of rapamycin itself, highlights the necessity for accurate and precise analytical methods to ensure the quality and consistency of the final drug product. The HPLC and proposed LC-MS/MS methodologies outlined in this guide provide a framework for the effective monitoring and control of this impurity. Further research into the long-term biological effects of this compound and its prevalence in different manufacturing processes will continue to be of high importance for the pharmaceutical industry.

References

Unraveling the Cellular Impact of 28-Epirapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Epirapamycin is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As an epimer of Rapamycin, this compound is understood to share the same primary mechanism of action, functioning as a potent and specific inhibitor of the mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream stimuli such as growth factors, nutrients, and cellular energy status.[1][3]

The mTOR protein kinase is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, and by extension this compound, primarily inhibits mTORC1. This inhibition leads to downstream effects such as the dephosphorylation of key substrates like the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis. Consequently, this disruption of the mTORC1 pathway can induce cell cycle arrest, typically in the G1 phase, and in many cancer cell lines, trigger apoptosis.

Due to its role in fundamental cellular processes, the mTOR pathway is a critical target in oncology. The inhibitory action of compounds like this compound makes them valuable tools for cancer research and potential therapeutic agents for cancers characterized by aberrant mTOR signaling. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental protocols to assess its activity, and a framework for understanding its biological impact. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented effects of its parent compound, Rapamycin.

Core Cellular Pathway Affected: The mTOR Signaling Cascade

The primary cellular pathway affected by this compound is the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 and its downstream effectors, which are inhibited by the action of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of Rapamycin. Researchers should determine the specific values for this compound empirically.

Table 1: In Vitro Inhibitory Activity of Rapamycin

| Parameter | Cell Line | Value (nM) | Reference |

| IC50 (mTOR inhibition) | HEK293 | 0.1 | |

| IC50 (Cell Viability) | MDA-MB-231 | ~2,000-20,000 | |

| IC50 (Cell Viability) | PC-3 | Not Specified |

Note: IC50 values are highly dependent on the specific assay conditions, including cell type and incubation time.

Table 2: Effects of Rapamycin on Downstream mTORC1 Substrates

| Protein | Phosphorylation Site | Effect | Method |

| S6K1 | Thr389 | Decrease | Western Blot |

| 4E-BP1 | Thr37/46 | Decrease | Western Blot |

| S6 | Ser240/244 | Decrease | Western Blot |

| Akt | Ser473 | Increase (feedback) | Western Blot |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cellular pathways.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney 293T (HEK293T) cells, breast cancer cell lines (e.g., MCF-7, MDA-MB-231), or other relevant cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: A stock solution of this compound is prepared in DMSO and diluted to the desired final concentrations in the culture medium. Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis of mTOR Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway.

Protocol Steps:

-

Sample Preparation:

-

After treatment with this compound for the desired time, wash cells with ice-cold PBS.

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage will depend on the molecular weight of the target proteins.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Steps:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow of experiments to characterize the effects of this compound.

Conclusion

This compound, as an epimer of Rapamycin, is a potent inhibitor of the mTOR signaling pathway. Its primary mechanism of action involves the inhibition of mTORC1, leading to a cascade of downstream effects that culminate in the suppression of protein synthesis, cell cycle arrest, and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the cellular effects of this compound. While further studies are needed to delineate the specific quantitative differences between this compound and Rapamycin, the methodologies presented here will enable a thorough characterization of its biological activity and its potential as a therapeutic agent in oncology and other diseases driven by dysregulated mTOR signaling.

References

28-Epirapamycin: An In-Depth Technical Guide on its Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

28-Epirapamycin is a semisynthetic derivative of the macrolide antibiotic Rapamycin.[1] As an epimer of Rapamycin, it is characterized by a change in the stereochemistry at the 28th carbon position. While specific research on this compound is limited, its structural similarity to Rapamycin strongly suggests a comparable mechanism of action, primarily as an inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[1] This guide synthesizes the extensive research on Rapamycin to provide a detailed understanding of the expected effects of this compound on cell proliferation, its mechanism of action, and the relevant experimental protocols for its investigation. It is important to note that while the biological activities of epimers are often similar, they can also exhibit subtle to significant differences. Therefore, the information presented here, largely based on Rapamycin, should be considered a foundational guide for initiating research on this compound.

Mechanism of Action: mTOR Inhibition

This compound, like Rapamycin, is anticipated to exert its anti-proliferative effects by inhibiting the mTOR signaling pathway.[1] mTOR is a serine/threonine protein kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

The established mechanism for Rapamycin involves forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1. The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets leads to a reduction in protein synthesis and ultimately arrests the cell cycle, primarily at the G1/S transition phase.

Signaling Pathway Diagram

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Effects on Cell Proliferation: Quantitative Data (Based on Rapamycin)

The anti-proliferative effects of Rapamycin have been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell type and the duration of exposure. The following table summarizes representative IC50 values for Rapamycin, which can serve as an initial reference for studies involving this compound.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| HEK293 | Human Embryonic Kidney | 0.1 | Not Specified |

| B16 | Melanoma | 84.14 | 48 |

| HeLa | Cervical Cancer | 100-400 | 48 |

| Human Venous Malformation Endothelial Cells | Venous Malformation | ~220 (100 ng/ml) | 48 |

| Human Venous Malformation Endothelial Cells | Venous Malformation | ~22 (10 ng/ml) | 72 |

Note: The IC50 values for Rapamycin can vary significantly based on the specific experimental conditions, including the cell passage number, serum concentration in the culture medium, and the specific assay used for determining cell viability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-proliferative effects of this compound. The following are standard protocols for key experiments, adapted from studies on Rapamycin.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.

Western Blot Analysis for mTOR Pathway Proteins

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine the relative changes in protein phosphorylation.

Experimental Workflow Diagram

Caption: A general experimental workflow for evaluating this compound.

Logical Relationships and Expected Outcomes

The anti-proliferative effects of this compound are logically expected to be dose- and time-dependent. Based on the known actions of Rapamycin, the following outcomes can be anticipated:

-

Inhibition of Cell Growth: Treatment with this compound should lead to a decrease in the number of viable cells in a culture over time compared to untreated controls.

-

Cell Cycle Arrest: The inhibition of the mTOR pathway is expected to cause cells to arrest in the G1 phase of the cell cycle, preventing their progression into the S phase and subsequent mitosis.

-

Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Therefore, its inhibition by this compound is likely to induce autophagy, a cellular process of self-degradation of cellular components.

Logical Relationship Diagram

References

An In-depth Technical Guide on the Immunosuppressive Properties of 28-Epirapamycin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 28-Epirapamycin is a stereoisomer of Rapamycin (also known as Sirolimus). Due to a lack of specific experimental data on the immunosuppressive properties of this compound in the public domain, this document extrapolates from the well-established data of its parent compound, Rapamycin. It is presumed that this compound exhibits a similar mechanism of action and biological activity. All quantitative data and experimental protocols provided herein are based on studies conducted with Rapamycin and should be considered as a proxy for the expected performance of this compound.

Introduction

This compound is a semi-synthetic macrolide and a derivative of Rapamycin, a potent immunosuppressant.[1] Like its parent compound, this compound is classified as a mammalian target of rapamycin (mTOR) inhibitor. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. By inhibiting mTOR, this compound is anticipated to disrupt downstream signaling cascades that are essential for the activation and proliferation of immune cells, particularly T lymphocytes. This inhibitory action forms the basis of its immunosuppressive properties. This technical guide provides a comprehensive overview of the core immunosuppressive characteristics of this class of compounds, focusing on quantitative data from key in vitro assays, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: mTOR Inhibition

This compound, like Rapamycin, is expected to exert its immunosuppressive effects through the inhibition of the mTOR signaling pathway. The process begins with the binding of the compound to an intracellular protein, FK-binding protein 12 (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is a serine/threonine kinase. This action inhibits the mTOR Complex 1 (mTORC1), which subsequently leads to a reduction in the phosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The inhibition of these downstream targets results in the suppression of protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing the proliferation of T cells in response to antigenic stimulation.

Quantitative Data on Immunosuppressive Activity

The following tables summarize the quantitative data for the immunosuppressive activity of Rapamycin, which serves as a reference for the expected activity of this compound.

Table 1: Inhibition of T-Cell Proliferation

| Assay Type | Cell Type | Stimulant | IC50 (nM) | Reference |

| T-Cell Proliferation | Human T-Cells | Phytohemagglutinin (PHA) | < 1 | [2] |

| T-Cell Proliferation | Human T-Cells | Calcium Ionophore (A23187) | < 1 | [2] |

| T-Cell Proliferation | Human T-Cells | Interleukin-2 (IL-2) | ~1 | [2] |

| T-Cell Proliferation | Human T-Cells | Phorbol Myristate Acetate (PMA) | ~1 | [2] |

Table 2: Inhibition in Mixed Lymphocyte Reaction (MLR)

| Assay Type | Responder Cells | Stimulator Cells | IC50 (nM) | Reference |

| Primary MLR | Human T-Cells | Allogeneic T-Cells | Not explicitly stated, but profound inhibition |

Table 3: Effect on Cytokine Production

| Cytokine | Cell Type | Effect | Notes | Reference |

| IL-2 | Human T-Cells | Overproduction at higher doses in naive T-cells | In contrast to calcineurin inhibitors which reduce IL-2 production. | |

| IFN-γ | Human T-Cells | Less evident reduction compared to tacrolimus | ||

| IL-17 | Human T-Cells | No significant change |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the immunosuppressive properties of compounds like this compound.

T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads).

-

This compound stock solution (in DMSO).

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

-

96-well round-bottom cell culture plates.

-

Flow cytometer.

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Label the PBMCs with a cell proliferation dye according to the manufacturer's protocol.

-

Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium and add 50 µL to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

-

Add 50 µL of the T-cell mitogen to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

-

After incubation, harvest the cells and analyze by flow cytometry.

-

Gate on the lymphocyte population and measure the dilution of the proliferation dye to determine the percentage of proliferating cells.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation, mimicking an immune response to foreign cells.

Materials:

-

PBMCs from two different healthy, HLA-mismatched donors.

-

RPMI-1640 medium (as above).

-

Mitomycin C or irradiation source to treat stimulator cells.

-

This compound stock solution.

-

[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU).

-

96-well round-bottom cell culture plates.

-

Scintillation counter or plate reader.

Protocol:

-

Isolate PBMCs from two donors (Donor A and Donor B).

-

Treat the stimulator cells (e.g., from Donor B) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy) to prevent their proliferation.

-

Wash the treated stimulator cells three times with complete medium.

-

Plate the responder cells (from Donor A) at 1 x 10^5 cells/well in a 96-well plate.

-

Add the treated stimulator cells to the wells at a 1:1 ratio with the responder cells.

-

Add serial dilutions of this compound to the wells. Include appropriate controls (responder cells alone, stimulator cells alone, and co-culture without the compound).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.

-

For the final 18 hours of incubation, add [3H]-Thymidine (1 µCi/well) or the BrdU label.

-

Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter or quantify BrdU incorporation using an ELISA-based plate reader.

-

Determine the IC50 value for the inhibition of proliferation.

Cytokine Release Assay

This assay quantifies the effect of a compound on the production of key cytokines by activated T-cells.

Materials:

-

PBMCs from healthy donors.

-

RPMI-1640 medium.

-

T-cell mitogen (e.g., anti-CD3/CD28 beads).

-

This compound stock solution.

-

24-well cell culture plates.

-

ELISA kits or multiplex bead-based assay (e.g., Luminex) for cytokines of interest (e.g., IL-2, IFN-γ, TNF-α).

Protocol:

-

Isolate PBMCs and resuspend them in complete medium at 2 x 10^6 cells/mL.

-

Plate 1 mL of the cell suspension into the wells of a 24-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a T-cell mitogen.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate and collect the supernatants.

-

Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

-

Analyze the dose-dependent effect of this compound on the production of each cytokine.

Conclusion

This compound, as an epimer of Rapamycin, is expected to be a potent immunosuppressive agent acting through the inhibition of the mTOR signaling pathway. The provided quantitative data for Rapamycin demonstrates significant inhibition of T-cell proliferation and modulation of cytokine production, offering a benchmark for the anticipated efficacy of this compound. The detailed experimental protocols herein provide a robust framework for the in vitro characterization of its immunosuppressive properties. Further studies are warranted to establish the specific activity profile of this compound and to explore its full therapeutic potential in immunology and drug development.

References

- 1. Comparative effects of rapamycin, FK 506 and cyclosporine on antibody production, lymphocyte populations and immunoglobulin isotype switching in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of 28-Position Modified Rapamycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacokinetics of rapamycin analogs modified at the 28-position. It is important to note that publicly available pharmacokinetic data for 28-Epirapamycin is limited. Therefore, this document focuses on the comprehensive pharmacokinetic profile of a well-studied C28-modified prodrug, rapamycin-28-N,N-dimethylglycinate, to provide valuable insights for researchers in this field. The pharmacokinetics of the parent compound, rapamycin (also known as sirolimus), are also discussed to provide a comparative baseline.

Pharmacokinetics of Rapamycin-28-N,N-dimethylglycinate (Prodrug)

A preclinical study in male CD2F1 mice investigated the dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate (RG) following intravenous administration. The study revealed that RG exhibits dose-dependent pharmacokinetics, indicating that the drug's clearance and volume of distribution change with varying doses.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of rapamycin-28-N,N-dimethylglycinate in mice at different intravenous doses.

| Dose (mg/kg) | Total Plasma Clearance (mL/min/kg) | Apparent Volume of Distribution at Steady State (L/kg) | Biological Half-life (h) |

| 10 | 12.5 | 1.73 | 2.1 |

| 25 | - | - | - |

| 50 | 39.3 | - | - |

| 100 | Similar to 50 mg/kg | 8.75 | 4.8 |

Data extracted from a study in male CD2F1 mice.[1]

At lower doses, the disposition of the prodrug was biexponential, while at the highest dose of 100 mg/kg, it showed a triphasic decay.[1] The increase in total plasma clearance with dose escalation between 10 and 50 mg/kg suggests saturable plasma protein binding.[1] The prolongation of the biological half-life and the increase in the apparent volume of distribution with higher doses further support this observation.[1]

A significant finding was the efficient conversion of the prodrug to the active compound, rapamycin (RA). The plasma concentration of rapamycin surpassed that of the prodrug within 30 to 90 minutes after administration and was sustained for up to 48 hours. This indicates that rapamycin-28-N,N-dimethylglycinate effectively acts as a slow-release delivery system for rapamycin.

Experimental Protocols

Animal Model and Dosing

-

Species: Male CD2F1 mice

-

Dosing: Rapid intravenous injection of 10, 25, 50, and 100 mg/kg doses of rapamycin-28-N,N-dimethylglycinate methanesulfonate salt.

Bioanalytical Method

While the specific details of the bioanalytical method for the study on rapamycin-28-N,N-dimethylglycinate are not provided in the abstract, the quantification of rapamycin and its analogs in biological matrices typically involves methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This technique offers high sensitivity and specificity for the accurate measurement of drug concentrations in plasma.

General Pharmacokinetics of Rapamycin (Sirolimus)

To provide context, the general pharmacokinetic properties of the parent compound, rapamycin, are summarized below.

-

Absorption: Rapamycin has low and variable oral bioavailability due to incomplete absorption and significant first-pass metabolism in the gut and liver.

-

Distribution: A large majority of rapamycin in the blood is sequestered in erythrocytes. It has a long half-life in both animals and humans.

-

Metabolism: Rapamycin is primarily metabolized by the CYP3A family of enzymes in the liver and intestine. Metabolism leads to the formation of various metabolites, including demethylated and hydroxylated species.

-

Excretion: The majority of administered rapamycin is excreted in the feces, with only a small fraction eliminated in the urine.

Potential Influence of C28 Epimerization on Pharmacokinetics

The stereochemistry of a molecule can significantly impact its pharmacokinetic properties by altering its interaction with metabolic enzymes and transporters. While specific data for this compound is unavailable, some general principles can be considered:

-

Metabolism: Epimerization at the C28 position could potentially alter the rate and pathway of metabolism by CYP3A enzymes. This could lead to a different metabolic profile compared to rapamycin, potentially affecting its half-life and clearance.

-

Distribution: Changes in the three-dimensional structure of the molecule may affect its binding to plasma proteins and its distribution into tissues, including the partitioning into red blood cells.

-

Transporter Interactions: The affinity for drug transporters, which can influence absorption and excretion, might be different for this compound compared to rapamycin.

Visualizations

Logical Relationship of Prodrug Pharmacokinetics

Caption: Conversion of the prodrug to active rapamycin in plasma.

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

While a complete pharmacokinetic profile for this compound remains to be elucidated through dedicated studies, the available data on a C28-modified prodrug offers valuable insights into how modifications at this position can influence the disposition of rapamycin analogs. The prodrug, rapamycin-28-N,N-dimethylglycinate, demonstrates dose-dependent pharmacokinetics and serves as an effective slow-release formulation for the parent drug, rapamycin. Further research is warranted to characterize the absorption, distribution, metabolism, and excretion of this compound to fully understand its therapeutic potential. The experimental designs and analytical methodologies outlined in this guide can serve as a foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols for 28-Epirapamycin In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 28-Epirapamycin, an analog of the mTOR inhibitor rapamycin. The following protocols and diagrams are designed to facilitate the assessment of its effects on cell viability, apoptosis, and autophagy, as well as its interaction with the mTOR signaling pathway.

Overview of this compound and the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2][3] mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[3][4] The mTOR pathway integrates signals from various upstream inputs, including growth factors (like IGF-1), insulin, and amino acids, as well as cellular energy and oxygen levels.

mTORC1 is sensitive to rapamycin and its analogs and plays a key role in promoting protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. As an analog of rapamycin, this compound is expected to exert its effects primarily through the inhibition of mTORC1.

mTOR Signaling Pathway Diagram

Caption: The mTORC1 signaling pathway and the inhibitory point of this compound.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound. These assays measure cellular metabolic activity, which is often proportional to the number of viable cells.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table provides a template for summarizing IC50 data obtained from various cell lines and time points.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |

| Example: MCF-7 | MTT | 24 | Data |

| Example: MCF-7 | MTT | 48 | Data |

| Example: MCF-7 | MTT | 72 | Data |

| Example: A549 | CCK-8 | 24 | Data |

| Example: A549 | CCK-8 | 48 | Data |

| Example: A549 | CCK-8 | 72 | Data |

| Example: U87MG | MTS | 48 | Data |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Caption: A generalized workflow for performing cell viability assays.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Assays to detect apoptosis are crucial for understanding the mechanism of action of this compound.

Data Presentation: Apoptosis Induction by this compound

The following table can be used to present the percentage of apoptotic cells after treatment with this compound at different concentrations.

| Cell Line | Treatment Concentration (nM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Example: Jurkat | 0 (Control) | 48 | Data | Data | Data |

| Example: Jurkat | 10 | 48 | Data | Data | Data |

| Example: Jurkat | 100 | 48 | Data | Data | Data |

| Example: Jurkat | 1000 | 48 | Data | Data | Data |

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at a low speed (e.g., 300 x g for 5 minutes) and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Logical Relationship: Apoptosis Detection

Caption: Logic diagram for distinguishing cell populations using Annexin V/PI staining.

Autophagy Assays

Autophagy is a cellular recycling process that can be induced by mTOR inhibition. Monitoring autophagy is therefore essential for characterizing the effects of this compound.

Data Presentation: Autophagy Induction by this compound

The ratio of LC3-II to a loading control (e.g., β-actin) is a common way to quantify autophagy induction.

| Cell Line | Treatment Concentration (nM) | Incubation Time (hours) | LC3-II / β-actin Ratio (Fold Change) |

| Example: HeLa | 0 (Control) | 24 | 1.0 |

| Example: HeLa | 100 | 24 | Data |

| Example: HeLa | 1000 | 24 | Data |

| Example: HeLa | 100 (with Bafilomycin A1) | 24 | Data |

Experimental Protocol: LC3-II Immunoblotting

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the amount of LC3-II is an indicator of autophagy induction.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Bafilomycin A1 (optional, for autophagic flux assessment)

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LC3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay. For autophagic flux analysis, treat a parallel set of wells with both this compound and an autophagy inhibitor like Bafilomycin A1 for the last 2-4 hours of incubation.

-

Protein Extraction: Lyse cells in RIPA buffer, collect the lysates, and determine the protein concentration using a BCA assay.

-

Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Densitometry Analysis: Quantify the band intensities for LC3-II and β-actin. Calculate the LC3-II/β-actin ratio and express it as a fold change relative to the control.

Experimental Workflow: Autophagy Detection by Western Blot

Caption: Workflow for detecting autophagy via LC3-II immunoblotting.

References

Application Notes and Protocols for 28-Epirapamycin in mTOR Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurological disorders.[1] mTOR forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1][2]

28-Epirapamycin is an epimer of Rapamycin, a potent and specific inhibitor of mTOR.[] Rapamycin and its analogs (rapalogs) function as allosteric inhibitors of mTORC1. They achieve this by first forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling. Given that this compound is an epimer of Rapamycin, it is anticipated to exhibit a similar mechanism of action and biological activity. However, empirical validation is essential. Rapamycin itself has a reported IC50 of 0.1 nM for mTOR in HEK293 cells.

These application notes provide detailed protocols for utilizing this compound in the study of mTOR signaling pathways, focusing on key experimental techniques to assess its inhibitory effects.

Data Presentation

Table 1: Comparative IC50 Values of mTOR Inhibitors

| Compound | Target(s) | IC50 Value(s) | Cell Line / Assay Conditions | Reference |

| Rapamycin | mTORC1 | 0.1 nM | HEK293 cells | |

| AZD8055 | mTORC1/mTORC2 | 0.13 nM (in vitro) | Kinase Assay | |

| PP242 | mTOR | 8 nM (in vitro) | Kinase Assay | |

| Torin 1 | mTOR | 3 nM (in vitro) | Kinase Assay | |

| OSI-027 | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2) | Biochemical Assay | |

| BEZ-235 | PI3K/mTOR | ~5 nM | Kinase Assay |

Note: The IC50 value for Rapamycin is provided as a reference for this compound, its epimer. Researchers should determine the specific IC50 for this compound under their experimental conditions.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

References

Application Notes and Protocols for the Analytical Detection of 28-Epirapamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Epirapamycin is a critical impurity and epimer of Rapamycin (also known as Sirolimus), a potent immunosuppressant and mTOR inhibitor. The accurate detection and quantification of this compound are essential for quality control in pharmaceutical formulations and for studying the stability and degradation pathways of Rapamycin. This document provides detailed analytical methods and protocols for the detection and quantification of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust, specific, and sensitive, enabling the separation of this compound from Rapamycin and other related impurities.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of this compound are based on chromatographic separation. Due to the structural similarity between Rapamycin and its epimers, high-resolution chromatographic methods are required.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the analysis of Rapamycin and its isomers. Separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.

-

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This method utilizes a polar stationary phase and a non-polar mobile phase and can offer alternative selectivity for the separation of isomers.[1]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for the quantification of low-level impurities in complex matrices. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Forced degradation studies of rapamycin have shown that its epimers, including this compound, are potential degradation products, underscoring the need for stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for the Separation of Rapamycin Isomers